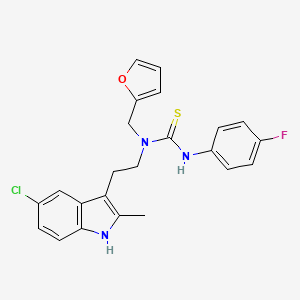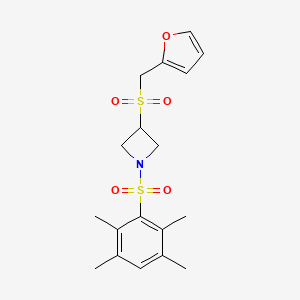
3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine is a compound that has generated interest among researchers due to its potential for use in scientific research. This compound has been found to have various biochemical and physiological effects that make it suitable for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Innovative Synthesis Approaches
The compound exhibits versatility in synthetic chemistry, serving as a scaffold for developing novel chemical entities. For instance, a study detailed the application of azetidine and its derivatives in the synthesis of alpha-subtype selective 5-HT-1D receptor agonists, highlighting its potential in creating therapeutics with fewer side effects (Habernickel, 2001).
Catalysis and Reaction Mechanisms
The molecule's unique structural framework facilitates its role in catalytic processes and reaction mechanisms. For example, research on gold(I)-catalyzed reactions involving N-sulfonyl-2-(1-ethoxypropargyl)azetidines demonstrated its utility in synthesizing 2,5-disubstituted pyrroles, showcasing the compound's contribution to advancing organic synthesis methodologies (Pertschi et al., 2017).
Applications in Medicinal Chemistry
Antiprotozoal Activity
The compound and its derivatives have been investigated for their antiprotozoal properties. A notable study synthesized aza-analogues of furamidine, revealing significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2003).
Anticancer and Antioxidant Properties
Further research explored the synthesis of novel furan derivatives, highlighting their potential in cancer treatment and antioxidant activities. The creation of monocationic bithiophenes and analogues, for example, demonstrated potent antiproliferative effects on various cancer cell lines, indicating the chemical compound's contribution to developing new anticancer agents (Ismail et al., 2014).
Propriétés
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S2/c1-12-8-13(2)15(4)18(14(12)3)26(22,23)19-9-17(10-19)25(20,21)11-16-6-5-7-24-16/h5-8,17H,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKBRSXWMIKCAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Furan-2-ylmethyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

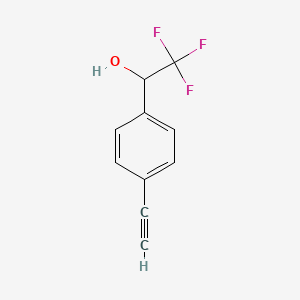
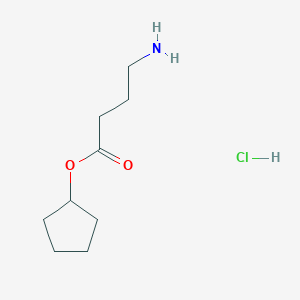
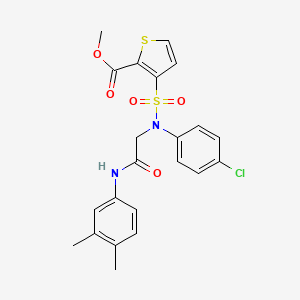


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)
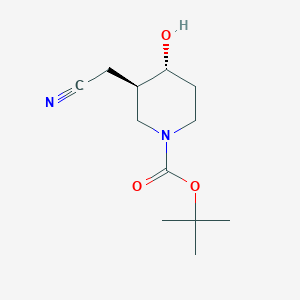
![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)
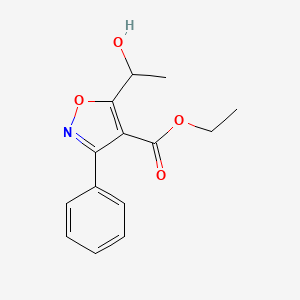
![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)

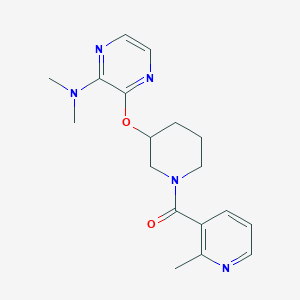
![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)
